An In-Depth Technical Guide to Trifluoromethionine: Chemical Properties and Structure
An In-Depth Technical Guide to Trifluoromethionine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethionine (TFM), a synthetic analog of the essential amino acid methionine, has garnered significant interest in the scientific community for its unique chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical and structural characteristics of trifluoromethionine, including detailed experimental protocols and data presented for clarity and comparative analysis. Its utility as a prodrug activated by pathogen-specific enzymes and as a nuclear magnetic resonance (NMR) probe underscores its importance in drug development and biochemical research.[1][2]
Chemical Properties
Trifluoromethionine, systematically named (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid, is a non-proteinogenic amino acid where the terminal methyl group of methionine is replaced by a trifluoromethyl group. This substitution significantly alters the electronic properties of the sulfur atom, influencing its reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₅H₈F₃NO₂S | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| IUPAC Name | (2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid | [3] |
| SMILES | C(CSC(F)(F)F)--INVALID-LINK--N | [3] |
| CAS Number | 764-52-3 | [3] |
| Predicted pKa (Acidic) | Value not explicitly found, requires prediction software | [4][5][6] |
| Predicted pKa (Basic) | Value not explicitly found, requires prediction software | [4][5][6] |
| Melting Point | Not experimentally determined in searched literature | |
| Boiling Point | Not experimentally determined in searched literature | |
| Solubility | Soluble in water and polar organic solvents | [7][8] |
Chemical Structure
The structure of trifluoromethionine is characterized by a chiral alpha-carbon, typical of amino acids, and the distinctive trifluoromethylthioether side chain. The high electronegativity of the fluorine atoms significantly influences the electron density around the sulfur atom. While a specific crystal structure for trifluoromethionine was not found in the available literature, computational modeling and spectroscopic data provide insights into its conformational preferences and bond characteristics.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of trifluoromethionine. Below are the expected and reported spectroscopic features.
¹H NMR Spectroscopy
A proton NMR spectrum of trifluoromethionine would exhibit characteristic signals for the α-proton, β-protons, and γ-protons. The chemical shifts and coupling constants are influenced by the neighboring functional groups and the trifluoromethyl group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Hα | ~3.8 | dd | J(Hα, Hβ) |
| Hβ | ~2.1-2.3 | m | J(Hβ, Hα), J(Hβ, Hγ) |
| Hγ | ~2.6 | t | J(Hγ, Hβ) |
Note: Predicted values are based on typical ranges for similar amino acid structures. Experimental data would be required for precise assignments.[9][10][11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~175 |
| Cα | ~53 |
| Cβ | ~30 |
| Cγ | ~35 |
| CF₃ | ~128 (q, ¹J(C,F) ≈ 275 Hz) |
Note: Predicted values are based on typical ranges for amino acids and fluorinated compounds.[10][12][13][14]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for studying trifluoromethionine, particularly when incorporated into proteins. The trifluoromethyl group gives a single, sharp resonance, and its chemical shift is sensitive to the local chemical environment. The ¹⁹F NMR signal for the trifluoromethyl group in trifluoromethionine is typically observed around -41 ppm relative to CFCl₃.[15]
Infrared (IR) Spectroscopy
The IR spectrum of trifluoromethionine will show characteristic absorption bands for its functional groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3000-3300 (broad) |
| C-H (alkane) | Stretch | 2850-3000 |
| C=O (carboxyl) | Stretch | 1700-1725 |
| C-F | Stretch | 1000-1400 (strong) |
| S-C | Stretch | 600-800 |
Note: These are general ranges and the exact positions can vary.[16][17][18][19][20]
Mass Spectrometry
Electron ionization mass spectrometry of trifluoromethionine would be expected to show a molecular ion peak (M⁺) at m/z 203, although it may be weak due to fragmentation. Common fragmentation patterns would involve the loss of the carboxyl group (M-45), the trifluoromethyl group (M-69), and cleavage of the side chain.[21][22][23][24]
Experimental Protocols
Synthesis of L-Trifluoromethionine
A common method for the synthesis of L-trifluoromethionine involves the reaction of N-acetyl-D,L-homocysteine thiolactone with trifluoromethyl iodide.[1][25]
Materials:
-
N-acetyl-D,L-homocysteine thiolactone
-
Trifluoromethyl iodide (CF₃I)
-
Liquid ammonia
-
Sodium metal
-
Hydrochloric acid
-
Ion-exchange resin
Procedure:
-
A solution of N-acetyl-D,L-homocysteine thiolactone in liquid ammonia is prepared in a three-necked flask equipped with a dry ice condenser and a stirring bar.
-
Small pieces of sodium metal are added until a persistent blue color is obtained, indicating the formation of the sodium salt of N-acetyl-homocysteine.
-
Trifluoromethyl iodide is then bubbled through the solution.
-
The ammonia is allowed to evaporate, and the residue is dissolved in water.
-
The N-acetyl-S-trifluoromethyl-D,L-homocysteine is hydrolyzed by refluxing with hydrochloric acid.
-
The resulting mixture of D- and L-trifluoromethionine is then resolved using an amino acid oxidase or by chiral chromatography to obtain the pure L-isomer.
-
The final product is purified by recrystallization or ion-exchange chromatography.
Enzymatic Assay for Methionine γ-Lyase Activity with Trifluoromethionine
The activity of methionine γ-lyase (MGL) on trifluoromethionine can be determined by monitoring the production of α-ketobutyrate.[26][27][28][29]
Materials:
-
Purified methionine γ-lyase
-
L-trifluoromethionine
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer, PLP, NADH, and LDH.
-
The reaction is initiated by the addition of L-trifluoromethionine and the MGL enzyme.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.
Signaling Pathways and Logical Relationships
Activation of Trifluoromethionine by Methionine γ-Lyase
Trifluoromethionine acts as a prodrug that is specifically activated by the enzyme methionine γ-lyase, which is found in many pathogenic microorganisms but not in mammals.[2][30][31] This selective activation forms the basis of its potential as an antimicrobial agent. The enzymatic reaction proceeds via an α,γ-elimination mechanism.
References
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- 26. Assay method for antitumor L-methionine gamma-lyase: comprehensive kinetic analysis of the complex reaction with L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
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